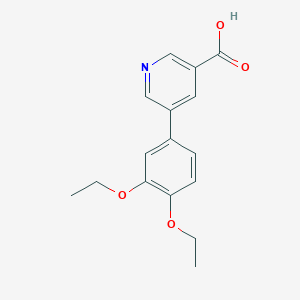![molecular formula C14H10ClFN2O3 B7588309 3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)
3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid, also known as CFMB, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is a member of the benzoic acid family and has a molecular weight of 318.72 g/mol. The purpose of
Wirkmechanismus
The mechanism of action of 3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins in the body. 3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are involved in the development of cancer.
Biochemical and Physiological Effects:
3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells. 3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid has also been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins. Additionally, 3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid has been shown to have antioxidant properties and can scavenge free radicals in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify, and it has been extensively studied for its potential applications in various fields of science. Additionally, 3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid has been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using 3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid in lab experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and other diseases. This could involve exploring its mechanism of action in more detail and conducting preclinical studies to assess its efficacy and safety. Another direction is to investigate its potential as a fluorescent probe for imaging studies in biochemistry and cell biology. This could involve developing new derivatives of 3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid with improved fluorescent properties. Additionally, further research could be conducted to explore the potential of 3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid as a building block for the synthesis of other compounds with potential applications in drug discovery.
Synthesemethoden
3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-chloro-3-fluoroaniline with 3-amino benzoic acid in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid has been widely studied for its potential applications in medicinal chemistry, biochemistry, and pharmaceutical sciences. In medicinal chemistry, 3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid has been explored for its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. 3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid has also been studied for its potential as a fluorescent probe for imaging studies in biochemistry and cell biology. Additionally, 3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid has been investigated for its potential as a building block for the synthesis of other compounds with potential applications in drug discovery.
Eigenschaften
IUPAC Name |
3-[(4-chloro-3-fluorophenyl)carbamoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c15-11-5-4-10(7-12(11)16)18-14(21)17-9-3-1-2-8(6-9)13(19)20/h1-7H,(H,19,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFSKLVXDHUZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588227.png)

![3-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7588234.png)
![[2-(2-bromo-4-nitroanilino)-2-oxo-1-phenylethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7588238.png)

![5-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B7588257.png)
![2-[2-Methoxyethyl(oxolane-2-carbonyl)amino]acetic acid](/img/structure/B7588265.png)
![3-[(2-Imidazol-1-ylethylamino)methyl]benzamide](/img/structure/B7588283.png)

![2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7588291.png)
![1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7588297.png)


![N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7588324.png)